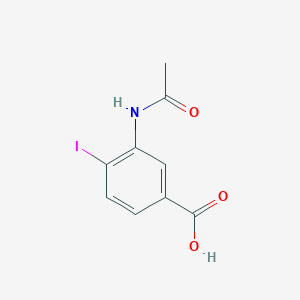
benzyl N-(2-propanoylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(2-propanoylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the carbamate, and a 2-propanoylphenyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-propanoylphenyl)carbamate can be achieved through several methods. One common method involves the reaction of benzyl chloroformate with 2-propanoylaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product .
Another method involves the use of benzyl isocyanate and 2-propanoylaniline. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often involve optimization of reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(2-propanoylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may yield benzyl N-(2-propanoylphenyl)amine .
Aplicaciones Científicas De Investigación
Benzyl N-(2-propanoylphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of benzyl N-(2-propanoylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their normal reactions, leading to a decrease in their activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Similar structure but lacks the 2-propanoylphenyl group.
N-(2-propanoylphenyl)carbamate: Similar structure but lacks the benzyl group.
Benzyl N-(2-acetylphenyl)carbamate: Similar structure but has an acetyl group instead of a propanoyl group.
Uniqueness
Benzyl N-(2-propanoylphenyl)carbamate is unique due to the presence of both the benzyl and 2-propanoylphenyl groups. This combination of functional groups imparts specific chemical properties and reactivity to the compound, making it useful in various applications .
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
benzyl N-(2-propanoylphenyl)carbamate |
InChI |
InChI=1S/C17H17NO3/c1-2-16(19)14-10-6-7-11-15(14)18-17(20)21-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20) |
Clave InChI |
QEGAQHGVLIKYDQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
![2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride](/img/structure/B13501284.png)
![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)

![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)






